molecular formula C16H8Cl3NO B1420652 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160263-57-9

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420652
CAS No.: 1160263-57-9
M. Wt: 336.6 g/mol
InChI Key: JQVPCHNRJOZINA-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C16H8Cl3NO and its molecular weight is 336.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Materials Science and Spectroscopic Analysis

The structural and optical properties of quinoline derivatives are of significant interest in materials science. For instance, the study of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and its derivatives using DFT and TD-DFT calculations has provided insights into their molecular structure, spectroscopic characteristics, and potential applications in biology and corrosion inhibition. These compounds exhibit interesting NLO properties and charge distributions, which could be relevant for various technological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, the efficiency of synthesizing 2-chloro-3-substituted quinolines through tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes has been demonstrated. This one-pot synthesis method highlights the versatility and reactivity of quinoline derivatives in forming complex organic structures, which could be beneficial for developing new pharmaceuticals and materials (Liu et al., 2009).

Photovoltaic Applications

Quinoline derivatives also show potential in photovoltaic applications. The study of the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their incorporation into organic-inorganic photodiode fabrication demonstrates the feasibility of these compounds in enhancing the efficiency of solar energy conversion. These findings could pave the way for the development of new materials for solar cells and other renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition or modification of their activity . This interaction can be crucial in studying protein functions and enzyme mechanisms.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior and metabolic activities. These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where the compound’s activity significantly changes at specific concentrations. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVPCHNRJOZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.